2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((2-fluorobenzyl)oxy)-4H-pyran-4-one
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Description
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, a related compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through these steps, with the structures of intermediates and the target compound confirmed by 1HNMR, 19FNMR, and ESI-MS (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often analyzed through techniques such as single-crystal X-ray diffraction, which provides insights into the conformation and spatial arrangement of the molecule. For instance, the structure of a closely related compound was detailed, highlighting intermolecular hydrogen bonds and π...π interactions contributing to crystal stabilization (Z. Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include processes such as lactone cleavage by reaction with amines, followed by reduction to afford specific amide and amine compounds. These reactions are of interest due to the potential pharmacological applications of the resulting compounds (Joeri Rogiers et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. For instance, the crystal structure and stability can be influenced significantly by intermolecular interactions such as hydrogen bonds and π...π stacking interactions (C. Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the application of these compounds in fields such as medicinal chemistry. For example, genotoxicity studies on similar compounds reveal insights into their metabolic activation and potential interactions with biological molecules, highlighting the importance of understanding these chemical properties for safety and efficacy evaluation (A. Kalgutkar et al., 2007).
Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds structurally related to the specified chemical focuses on the synthesis and evaluation of their biological activities. For instance, derivatives of 4H-pyran-4-one have been synthesized to explore their anticonvulsant and antimicrobial properties. Mannich bases prepared from substituted piperazine derivatives were evaluated in vivo for anticonvulsant activity using maximal electroshock (MES) and subcutaneous Metrazol (scMet) tests. Some derivatives demonstrated significant anticonvulsant activity and protection against MES seizures, highlighting their potential as therapeutic agents (Aytemir, Çalış, & Özalp, 2004). Another study synthesized novel pyrazole carboxamide derivatives containing a piperazine moiety, characterizing them through various spectroscopic methods and X-ray crystal analysis, suggesting their utility in further chemical and pharmacological studies (Lv, Ding, & Zhao, 2013).
Molecular Docking and Anticancer Activity
Some research efforts have been directed towards understanding the interaction of these compounds with biological receptors through molecular docking studies. For example, a series of new 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized, exhibiting significant antimicrobial activity and potential anticancer properties as revealed through in vitro assays and molecular docking analyses (Mehta et al., 2019).
Light-Amplification Studies
In the field of materials science, derivatives containing the piperazine structural fragment have been investigated for their potential as light-amplification mediums for organic solid-state lasers. Synthesized compounds demonstrated desirable physical properties such as thermal stability and photoluminescence, indicating their applicability in red and infrared light-emitting and light amplification applications (Zarins et al., 2018).
properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O3/c24-18-5-3-6-19(12-18)27-10-8-26(9-11-27)14-20-13-22(28)23(16-29-20)30-15-17-4-1-2-7-21(17)25/h1-7,12-13,16H,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBXWANBFHGCRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-5-((2-fluorobenzyl)oxy)-4H-pyran-4-one |
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